molecular formula C23H22N4O2 B12168702 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide

Cat. No.: B12168702
M. Wt: 386.4 g/mol
InChI Key: PRQVFYNVVOLLNG-UHFFFAOYSA-N
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Description

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyridazinone core and an indole moiety, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and ketones.

    Coupling of the Indole and Pyridazinone Units: This step involves the formation of an amide bond between the indole and pyridazinone units, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the pyridazinone core, potentially converting the keto group to a hydroxyl group.

    Substitution: The phenyl and indole rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction may produce hydroxylated pyridazinone compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The indole moiety is known to interact with various biological targets, while the pyridazinone core may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide
  • 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[1-(methyl)-1H-indol-4-yl]acetamide
  • 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[1-(ethyl)-1H-indol-4-yl]acetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activity and selectivity compared to other similar compounds.

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-(1-propan-2-ylindol-4-yl)acetamide

InChI

InChI=1S/C23H22N4O2/c1-16(2)26-14-13-18-20(9-6-10-21(18)26)24-22(28)15-27-23(29)12-11-19(25-27)17-7-4-3-5-8-17/h3-14,16H,15H2,1-2H3,(H,24,28)

InChI Key

PRQVFYNVVOLLNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4

Origin of Product

United States

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